Cas no 22948-06-7 (p-Tritylaniline)

p-Tritylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Tritylaniline
- (4-Aminophenyl)triphenylmethane
- 4-Aminotetraphenylmethane~4-Triphenylmethylaniline
- p-Triphenylmethylaniline
- a,a,a-Triphenyl-p-toluidine
- 4-(triphenylmethyl)-benzenamin
- N-(TRIPHENYLMETHYL)ANILINE
- p-Tritylaniline
- 4-(triphenylmethyl)aniline
- 4-(Triphenylmethyl)benzenamine
- 4-(Trityl)aniline
- 4-aminophenyl-triphenylmethane
- 4-Aminotetraphenylmethane
- 4-tritylbenzenamine
- Benzenamine,4-(triphenylmethyl)
- p-(triphenylmethyl)aniline
- p-aminophenyl-triphenylmethane
- p-Aminotetraphenylmethane
- Triphenyl(p-aminophenyl)methane
- alpha,alpha,alpha-Triphenyl-p-toluidine
- 1-Amino-4-(triphenylmethyl)benzene
- 4-(Aminophenyl)triphenylmethane
- NSC 2085
- p-Toluidine, alpha,alpha,alpha-triphenyl-
- SCHEMBL1983968
- 4-12-00-03511 (Beilstein Handbook Reference)
- STR02250
- p-Toluidine,.alpha.,.alpha.-triphenyl-
- SY037710
- NS00027306
- MFCD00007898
- C25H21N
- NCI60_007279
- AC7933
- CS-0156533
- Triphenylmethyl-containing compound, 19
- 4-Aminotetraphenylmethan
- NSC2085
- NSC-2085
- DTXSID8066844
- BRN 2750328
- Benzenamine,4-(triphenylmethyl)-
- AKOS000450590
- J-014912
- NSC624226
- EINECS 245-346-5
- 4-Tritylaniline, 97%
- YSCH0105
- CHEMBL411948
- 22948-06-7
- Benzenamine, 4-(triphenylmethyl)-
- p-Toluidine, .alpha.,.alpha.,.alpha.-triphenyl-
- BDBM23790
- DTXCID9036779
- DB-046031
-
- MDL: MFCD00007898
- インチ: InChI=1S/C25H21N/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H,26H2
- InChIKey: XYHDHXBLSLSXSR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)N
- BRN: 2750328
計算された属性
- せいみつぶんしりょう: 335.16700
- どういたいしつりょう: 335.167
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 26A^2
じっけんとくせい
- 色と性状: 不明2。密度(g/ml、25/4℃)
- 密度みつど: 1.125
- ゆうかいてん: 255-257 °C (lit.)
- ふってん: 483 ºC
- フラッシュポイント: 257 ºC
- 屈折率: 1.645
- すいようせい: Insoluble in water.
- PSA: 26.02000
- LogP: 6.23270
p-Tritylaniline セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
- RTECS番号:CY1220000
-
危険物標識:
- リスク用語:R36/37/38
- TSCA:Yes
- セキュリティ用語:S22;S24/25
p-Tritylaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
p-Tritylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A10550-25g |
4-Tritylaniline, 97% |
22948-06-7 | 97% | 25g |
¥1562.00 | 2023-02-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41940-25g |
4-Tritylaniline |
22948-06-7 | 97% | 25g |
¥221.0 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD1721-25g |
4-Tritylaniline |
22948-06-7 | 97% | 25g |
¥289.0 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KO714-5g |
p-Tritylaniline |
22948-06-7 | 97% | 5g |
361.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD1721-100g |
4-Tritylaniline |
22948-06-7 | 97% | 100g |
¥953.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T41940-100g |
4-Tritylaniline |
22948-06-7 | 100g |
¥3336.0 | 2021-09-03 | ||
eNovation Chemicals LLC | Y1042381-100g |
Benzenamine, 4-(triphenylmethyl)- |
22948-06-7 | 97% | 100g |
$160 | 2024-06-07 | |
eNovation Chemicals LLC | D508621-5g |
4-Tritylaniline |
22948-06-7 | 97% | 5g |
$345 | 2024-05-24 | |
Aaron | AR002MBQ-25g |
Benzenamine, 4-(triphenylmethyl)- |
22948-06-7 | 97% | 25g |
$26.00 | 2023-12-14 | |
abcr | AB148857-25g |
4-Tritylaniline, 97%; . |
22948-06-7 | 97% | 25g |
€140.60 | 2025-02-18 |
p-Tritylaniline サプライヤー
p-Tritylaniline 関連文献
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Hongchao Mao,Suobo Zhang J. Mater. Chem. A 2014 2 9835
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2. 114. Competition between aniline and phenol for a triphenylmethyl cationGabriel Chuchani J. Chem. Soc. 1961 575
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N. Zharnikova,N. Usol'tseva,E. Kudrik,M. Thelakkat J. Mater. Chem. 2009 19 3161
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5. A solid state and theoretical study of the solvent effects controlling the mono- and di-lithiation of aromatic primary aminesDavid R. Armstrong,Sarah C. Ball,Donald Barr,William Clegg,David J. Linton,Lesley C. Kerr,David Moncrieff,Paul R. Raithby,Robert J. Singer,Ronald Snaith,Dietmar Stalke,Andrew E. H. Wheatley,Dominic S. Wright J. Chem. Soc. Dalton Trans. 2002 2505
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Miroslav Almá?i,Nikolas Király,Vladimír Zeleňák,Mária Vilková,Sandrine Bourrelly RSC Adv. 2021 11 20137
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Qingchun Xia,Chen Yuan,Yongxin Li,Yong Cui Chem. Commun. 2019 55 9136
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Gabriel Chuchani,Jacob Zabicky J. Chem. Soc. C 1966 297
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Zhuxin Zhou,Lunjun Qu,Tingting Yang,Jinglan Wen,Yi Zhang,Zhenguo Chi,Siwei Liu,Xudong Chen,Jiarui Xu RSC Adv. 2016 6 52798
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10. Flexible and highly fluorescent aromatic polyimide: design, synthesis, properties, and mechanismZhuxin Zhou,Yi Zhang,Siwei Liu,Zhenguo Chi,Xudong Chen,Jiarui Xu J. Mater. Chem. C 2016 4 10509
p-Tritylanilineに関する追加情報
Introduction to p-Tritylaniline (CAS No 22948-06-7)
p-Tritylaniline, also known as para-tritylaniline, is a significant compound in the field of organic chemistry and materials science. With the CAS registry number 22948-06-7, this compound has garnered attention due to its unique properties and versatile applications. Recent advancements in chemical synthesis and characterization techniques have further highlighted its potential in various industries, making it a subject of extensive research.
The molecular structure of p-Tritylaniline consists of a benzene ring substituted with three methyl groups at the para position and an amino group (-NH₂) at the fourth position. This arrangement imparts distinctive electronic and steric properties to the molecule, which are crucial for its functionality in different chemical reactions and applications. The compound's ability to act as a versatile building block in organic synthesis has been extensively explored in recent studies, particularly in the context of developing advanced materials and pharmaceuticals.
One of the most notable applications of p-Tritylaniline is in the field of materials science, where it serves as a precursor for synthesizing high-performance polymers and nanoparticles. Researchers have demonstrated that the compound's unique electronic properties make it ideal for use in organic electronics, such as conductive polymers and light-emitting diodes (LEDs). Recent breakthroughs in this area have further expanded its potential, with studies showing improved charge transport properties when p-Tritylaniline-based materials are incorporated into device architectures.
In addition to its role in materials science, p-Tritylaniline has also found applications in drug discovery and development. Its ability to act as a chiral auxiliary or a template for asymmetric synthesis has been leveraged by medicinal chemists to design novel drug candidates with enhanced bioavailability and efficacy. Recent research has focused on optimizing synthesis routes for p-Tritylaniline-derived compounds, ensuring scalability and cost-effectiveness for industrial production.
The synthesis of p-Tritylaniline typically involves nucleophilic aromatic substitution or coupling reactions, with continuous advancements being made to improve reaction efficiency and selectivity. For instance, recent studies have explored the use of transition metal catalysts, such as palladium complexes, to facilitate these reactions under mild conditions. These developments have not only enhanced the yield but also minimized environmental impact, aligning with current sustainability goals in chemical manufacturing.
Furthermore, the compound's role in supramolecular chemistry has been increasingly recognized. Its ability to form self-assembled structures through non-covalent interactions has opened new avenues for creating stimuli-responsive materials and molecular sensors. Recent findings highlight its potential in developing sensors for detecting environmental pollutants or biomedical analytes, showcasing its versatility across multiple disciplines.
In conclusion, p-Tritylaniline (CAS No 22948-06-7) stands out as a multifaceted compound with significant implications across various scientific domains. Its unique chemical properties, coupled with ongoing research advancements, continue to expand its applications in materials science, drug development, and supramolecular chemistry. As researchers delve deeper into understanding its potential, it is poised to play an even more critical role in shaping future innovations across these fields.

